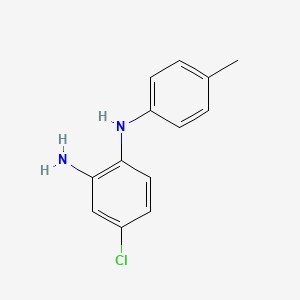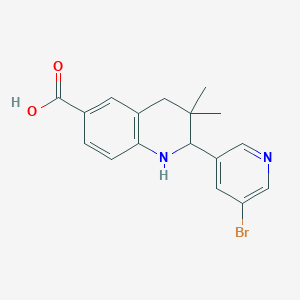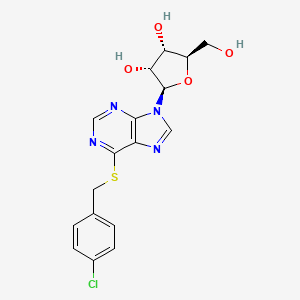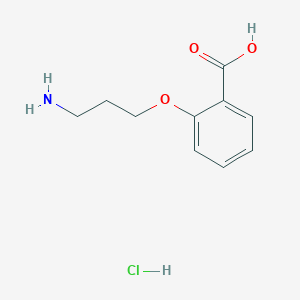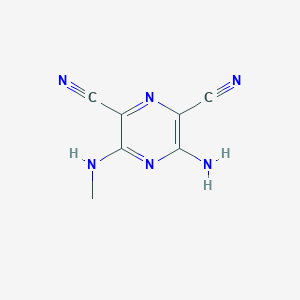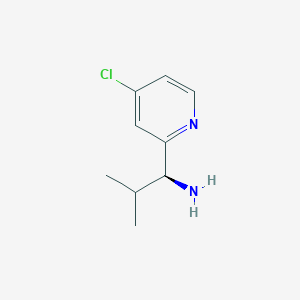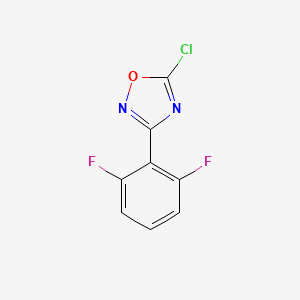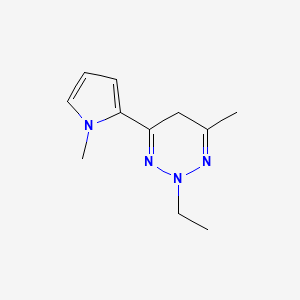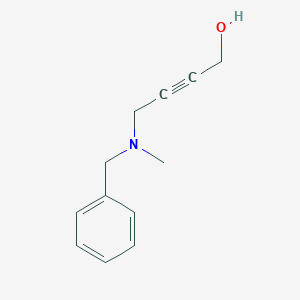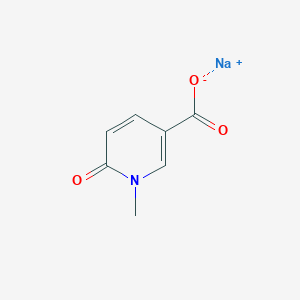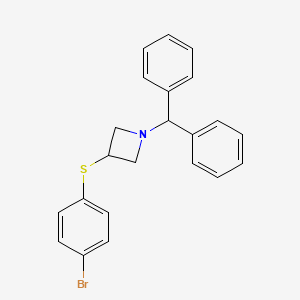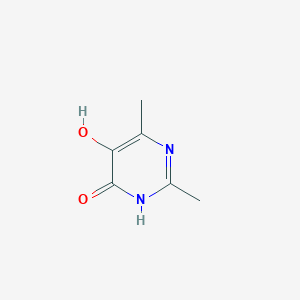![molecular formula C18H21N3O2S B13105288 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- CAS No. 919108-97-7](/img/structure/B13105288.png)
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, ethylating agents, and thiophene derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the indazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide
- 3-Methoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide
- 3-Ethoxy-2-methyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide
Uniqueness
3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is unique due to its specific ethoxy and ethyl substitutions, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
919108-97-7 |
|---|---|
Fórmula molecular |
C18H21N3O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
3-ethoxy-2-ethyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-21-18(23-4-2)15-8-7-13(12-16(15)20-21)17(22)19-10-9-14-6-5-11-24-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,22) |
Clave InChI |
QQJYULUXUZLTGT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


